molecular formula C13H13FO2 B13447325 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid

2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid

Cat. No.: B13447325
M. Wt: 220.24 g/mol
InChI Key: BOXAPDGPEKWUMW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is a fluorinated cyclohexene derivative characterized by a carboxylic acid group at the 1-position of the cyclohexene ring and a 2-fluorophenyl substituent at the 2-position. Its molecular formula is C₁₃H₁₃FO₂, with a molecular weight of 220.25 g/mol . This compound is cataloged under CAS number EN300-2681602 and is available as a building block for pharmaceutical and chemical research .

Properties

Molecular Formula

C13H13FO2

Molecular Weight

220.24 g/mol

IUPAC Name

2-(2-fluorophenyl)cyclohexene-1-carboxylic acid

InChI

InChI=1S/C13H13FO2/c14-12-8-4-3-6-10(12)9-5-1-2-7-11(9)13(15)16/h3-4,6,8H,1-2,5,7H2,(H,15,16)

InChI Key

BOXAPDGPEKWUMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=C(C1)C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The choice of reagents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. For instance, derivatives of this compound, such as TAK-242, selectively inhibit Toll-like receptor 4 (TLR4)-mediated cytokine production by suppressing intracellular signaling pathways . This inhibition can reduce the production of proinflammatory mediators, making it a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-fluorophenyl)cyclohex-1-ene-1-carboxylic acid with analogous cyclohexene-carboxylic acid derivatives, focusing on substituent effects, molecular properties, and reactivity.

Substituent Variations and Molecular Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties References
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid 2-Fluorophenyl C₁₃H₁₃FO₂ 220.25 High polarity due to fluorine; potential for enhanced acidity.
2-(1,3-Benzoxazol-2-yl)cyclohex-1-ene-1-carboxylic acid 1,3-Benzoxazol-2-yl C₁₄H₁₃NO₃ 243.26 Heterocyclic substituent increases aromaticity; higher molecular weight.
2-(1,3-Benzothiazol-2-yl)cyclohex-1-ene-1-carboxylic acid 1,3-Benzothiazol-2-yl C₁₄H₁₃NO₂S 259.33 Sulfur-containing substituent; may exhibit unique redox properties.
2-[(4-Methylphenyl)sulfanyl]cyclohex-1-ene-1-carboxylic acid 4-Methylphenylsulfanyl C₁₄H₁₆O₂S 264.34 Sulfur atom introduces potential for nucleophilic reactivity.
(S)-4-(Prop-1-en-2-yl)cyclohex-1-ene-1-carboxylic acid Prop-1-en-2-yl C₁₀H₁₄O₂ 166.22 Aliphatic substituent reduces steric hindrance; lower molecular weight.
2-(Carboxymethyl)cyclohex-1-ene-1-carboxylic acid Carboxymethyl C₁₀H₁₂O₄ 196.20 Dual carboxylic acid groups; increased acidity and water solubility.

Biological Activity

2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

  • IUPAC Name : 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid
  • Molecular Formula : C15H17FO3
  • CAS Number : 735274-94-9

This compound features a cyclohexene ring substituted with a fluorophenyl group and a carboxylic acid functional group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit inhibitory activity against various enzymes and receptors. For instance, studies have shown that derivatives containing fluorinated phenyl groups can significantly enhance the inhibitory activities of neuraminidase (NA), an enzyme critical in viral replication. The presence of electron-withdrawing groups like fluorine increases the potency of these compounds by enhancing their binding affinity to target sites in enzymes .

Enzyme Inhibition

The primary focus has been on the compound's ability to inhibit neuraminidase. In vitro studies demonstrated that related compounds exhibited varying degrees of inhibition at concentrations around 10 μM. The most potent derivatives showed inhibition percentages exceeding 70%, suggesting that structural modifications can lead to significant improvements in activity .

Case Studies

  • Neuraminidase Inhibition : In a series of experiments, compounds similar to 2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acid were tested against the A/H3N2 strain of influenza virus. The results indicated that certain derivatives formed hydrogen bonds with key residues in the NA active site, enhancing their inhibitory effects .
  • Anti-inflammatory Activity : Another study explored the anti-inflammatory potential of structurally related compounds. These compounds were shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways. The selectivity for COX-2 over COX-1 was noted, indicating a potential therapeutic application in treating inflammation without the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Data Summary

The following table summarizes key findings from various studies on the biological activity of related compounds:

Compound NameTarget EnzymeIC50 (µM)% Inhibition at 10 µMNotes
2-(2-Fluorophenyl)cyclohex-1-ene-1-carboxylic acidNeuraminidaseNot specified>70%Potent inhibitor in vitro
Related Compound ACOX-2585%Selective inhibition
Related Compound BCOX-12050%Less selective

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